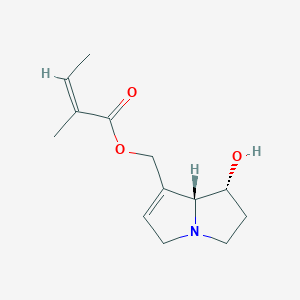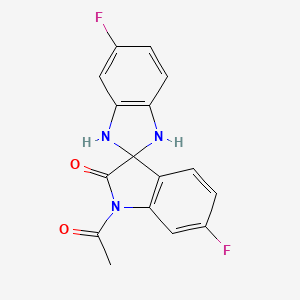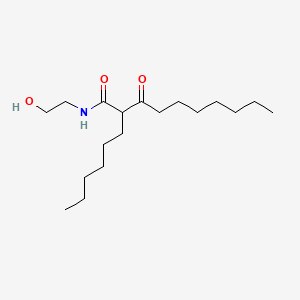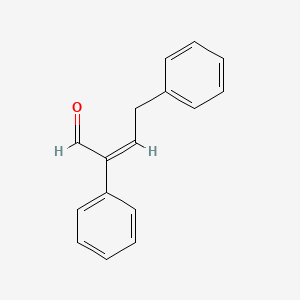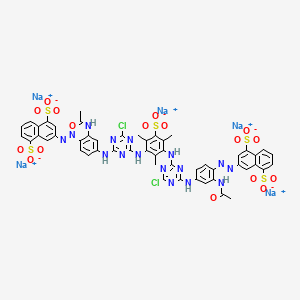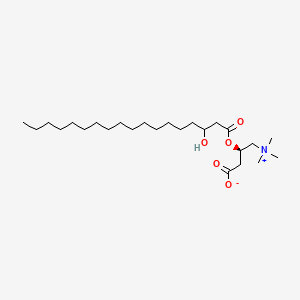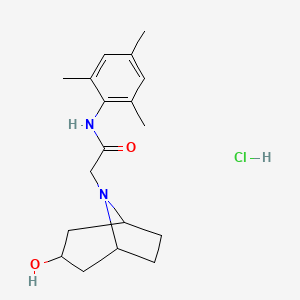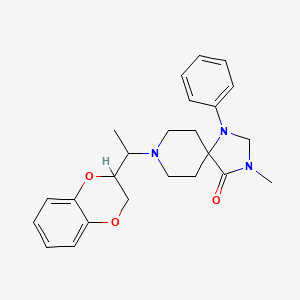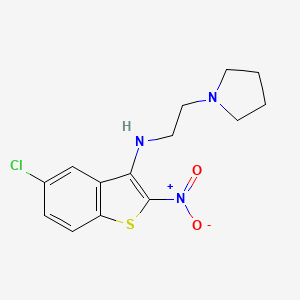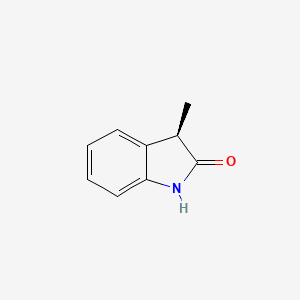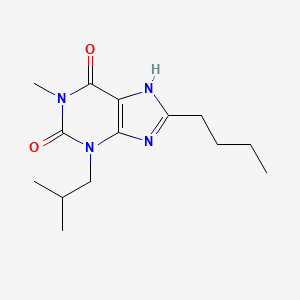
1H-Purine-2,6-dione, 3,7-dihydro-8-butyl-1-methyl-3-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6-dione, 3,7-dihydro-8-butyl-1-methyl-3-(2-methylpropyl)- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with butyl, methyl, and isobutyl groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-butyl-1-methyl-3-(2-methylpropyl)- involves several steps. One common method includes the following steps :
Starting Material: The synthesis begins with a suitable purine derivative.
Alkylation: The purine derivative undergoes alkylation using butyl, methyl, and isobutyl halides in the presence of a strong base such as potassium carbonate in dimethylformamide (DMF).
Cyclization: The alkylated intermediate is then cyclized under reflux conditions to form the desired purine-dione structure.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-8-butyl-1-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted purine derivatives with various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1H-Purine-2,6-dione, 3,7-dihydro-8-butyl-1-methyl-3-(2-methylpropyl)- has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-butyl-1-methyl-3-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate cellular signaling pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Caffeine (1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-)
- Theobromine (1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-)
- Theophylline (1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-)
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-8-butyl-1-methyl-3-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, theobromine, and theophylline, this compound has a butyl and isobutyl group, which may enhance its lipophilicity and alter its interaction with biological targets .
Eigenschaften
CAS-Nummer |
132560-09-9 |
|---|---|
Molekularformel |
C14H22N4O2 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
8-butyl-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2/c1-5-6-7-10-15-11-12(16-10)18(8-9(2)3)14(20)17(4)13(11)19/h9H,5-8H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
OORTUCINFLBQQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


